Bromoethane-2-D1 chemical properties and specifications
Bromoethane-2-D1 chemical properties and specifications
Title: Bromoethane-2-D1 (CH₂DCH₂Br): Chemical Properties, Kinetic Isotope Effects, and Analytical Specifications
Executive Summary As a Senior Application Scientist, I frequently encounter the need for precise isotopic labeling in both mechanistic organic chemistry and quantitative bioanalysis. Bromoethane-2-D1 (CH₂DCH₂Br), a selectively mono-deuterated alkyl halide, represents a critical probe molecule. Unlike its fully deuterated counterpart (Bromoethane-D5), the specific deuterium placement at the C2 position allows researchers to isolate specific kinetic isotope effects (KIE) and provides a highly calibrated internal standard for mass spectrometry without significantly altering chromatographic retention times.
Physicochemical Properties & Specifications
Bromoethane-2-D1 retains the macroscopic physical properties of unlabeled bromoethane—a colorless, volatile liquid with a characteristic sweet odor[1]. However, its molecular weight and spectroscopic signatures are distinctly shifted. The following table summarizes the core quantitative data necessary for experimental planning and safety assessments.
| Property | Specification / Value |
| Chemical Name | Bromoethane-2-D1 (Ethyl-2-d1 bromide) |
| CAS Registry Number | 23705-67-1[2] |
| Molecular Formula | CH₂DCH₂Br (C₂H₄DBr)[3] |
| Molecular Weight | 109.97 g/mol [3] |
| Isotopic Enrichment | ≥ 98 atom % D[3] |
| Boiling Point | 37 - 40 °C[1] |
| Density | 1.46 g/mL at 25 °C[1] |
| Appearance | Clear, colorless, volatile liquid[1] |
Mechanistic Insights: Pyrolysis and Kinetic Isotope Effects (KIE)
The thermal decomposition (pyrolysis) of ethyl bromide is a classic unimolecular reaction that proceeds via a four-centered activated complex, eliminating hydrogen bromide to yield ethylene[4]. When utilizing Bromoethane-2-D1, researchers observe a distinct primary Kinetic Isotope Effect[5].
The Causality of the Isotope Effect:
The divergence in reaction pathways is rooted in zero-point energy differences. The C-D bond possesses a lower zero-point energy than the C-H bond, meaning that more thermal activation energy is required to stretch and cleave the C-D bond to reach the transition state. Consequently, when Bromoethane-2-D1 undergoes pyrolysis at 350–450 °C, the elimination of HBr (yielding CH₂=CHD) proceeds at a significantly faster rate (
Thermal decomposition pathways of Bromoethane-2-D1 highlighting the kinetic isotope effect.
Experimental Protocol: High-Fidelity Synthesis and Validation
When synthesizing isotopically labeled volatile alkyl halides, the choice of halogenating agent is paramount. We actively avoid strong protic acids (e.g., HBr/H₂SO₄) because they promote carbocation-mediated hydride/deuteride shifts, leading to isotopic scrambling. Instead, Phosphorus Tribromide (PBr₃) is selected. PBr₃ operates via an SN2 mechanism on the intermediate phosphite ester, ensuring the deuterium label remains strictly at the C2 position.
Step-by-Step Methodology:
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Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing dropping funnel under an inert argon atmosphere.
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Reagent Loading: Add 2-deuterioethanol (CH₂DCH₂OH, 1.0 eq) and a non-reactive co-solvent (e.g., anhydrous dichloromethane) to the flask. Chill the system to 0 °C using an ice-water bath.
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Bromination: Add Phosphorus Tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel. Causality: The dropwise addition maintains the internal temperature below 5 °C, which is critical to prevent the volatile loss of the low-boiling product (b.p. 37-40 °C)[1].
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Reflux & Isolation: Remove the ice bath, allow the mixture to reach room temperature, and gently warm to 40 °C. Isolate the Bromoethane-2-D1 via fractional distillation.
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Self-Validation System: Analyze the distillate via ¹H-NMR and ¹³C-NMR. The protocol is self-validating: the absence of a multiplet at the C1 position in the ¹H-NMR spectrum (which would indicate CH₃-CHDBr) confirms that absolutely no isotopic scrambling occurred during the SN2 displacement.
Applications in Advanced Mass Spectrometry
In LC-MS based metabolomics and drug development, surrogate standardization is often limited by chemical properties and dynamic range[7]. Bromoethane-2-D1 serves as a highly effective stable isotopic internal standard for normalizing chemical profiles in biological samples[7].
By spiking complex biological extracts with a known concentration of CH₂DCH₂Br, analytical scientists can generate precise m/z intensity ratio normalization factors[7]. The single deuterium substitution provides a +1 Da mass shift, which is mathematically ideal for resolving the standard from the natural-abundance analyte without inducing the severe chromatographic retention time shifts often seen with heavily deuterated analogs (e.g., D5).
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